DTAGv-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “DTAGv-1” is a potent and selective degrader targeting mutant FKBP12 F36V fusion proteins. It comprises a ligand selective for F36V single-point mutated FKBP12, a linker, and a von Hippel-Lindau (VHL)-binding ligand . This compound induces potent and selective degradation of FKBP12 F36V fusion proteins both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DTAGv-1 involves the preparation of a ligand selective for F36V single-point mutated FKBP12, a linker, and a VHL-binding ligand . The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is stored at -20°C and has a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: DTAGv-1 primarily undergoes degradation reactions targeting FKBP12 F36V fusion proteins . It does not typically undergo oxidation, reduction, or substitution reactions as its primary function is to induce protein degradation.
Common Reagents and Conditions: The compound is used in conjunction with reagents that facilitate its binding to FKBP12 F36V fusion proteins and subsequent degradation. Conditions typically involve in vitro and in vivo environments where the compound can interact with its target proteins .
Major Products Formed: The major product formed from the reaction of this compound with its target is the degraded FKBP12 F36V fusion protein .
Scientific Research Applications
DTAGv-1 has several scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and the effects of selective protein targeting.
Biology: Employed in research to understand the role of FKBP12 F36V fusion proteins in cellular processes.
Industry: Utilized in the development of targeted protein degradation technologies and therapeutic agents.
Mechanism of Action
DTAGv-1 exerts its effects by binding to FKBP12 F36V fusion proteins through its selective ligand. The compound then recruits the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the FKBP12 F36V fusion proteins . The molecular targets involved are the FKBP12 F36V fusion proteins and the VHL protein .
Comparison with Similar Compounds
PROTACs (Proteolysis-Targeting Chimeras): A broader class of compounds that induce targeted protein degradation by recruiting E3 ubiquitin ligases.
Uniqueness: DTAGv-1 is unique in its high selectivity and potency for FKBP12 F36V fusion proteins. It offers advantages over other degraders by providing rapid and selective degradation of its target proteins, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C68H90N6O14S |
---|---|
Molecular Weight |
1247.5 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48+,49-,51-,52-,54+,63+/m0/s1 |
InChI Key |
ANLKEOUWAHUESE-HKVQNHBKSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.